1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound with a complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an indolin-2-one core, a 2,4-dichlorophenoxy group, and a 3-hydroxy group, makes it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves several steps. The synthetic route typically starts with the preparation of the indolin-2-one core, followed by the introduction of the 2,4-dichlorophenoxy group and the 3-hydroxy group. The reaction conditions often include the use of aromatic amines and various reagents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to modify the compound’s structure.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties and potential anti-inflammatory effects.
2-(2,4-dichlorophenoxy)ethyl lactate: Used in various chemical reactions and as an intermediate in the synthesis of other compounds.
2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate: Studied for its potential biological activities and applications in chemical synthesis
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-12-4-3-5-15-18(12)23(19(25)20(15,26)11-13(2)24)8-9-27-17-7-6-14(21)10-16(17)22/h3-7,10,26H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCHWCDKANBYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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